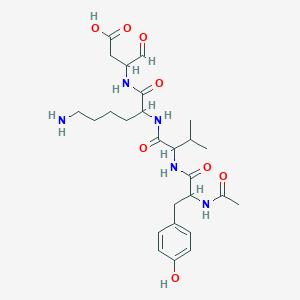
Ac-DL-Tyr-DL-Val-DL-Lys-DL-Asp-al
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-DL-Tyr-DL-Val-DL-Lys-DL-Asp-al is a synthetic peptide composed of the amino acids tyrosine, valine, lysine, and aspartic acid, each in their DL-forms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Tyr-DL-Val-DL-Lys-DL-Asp-al typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid (DL-Tyr) is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (DL-Val) is coupled using a coupling reagent such as HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for DL-Lys and DL-Asp.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification systems.
Chemical Reactions Analysis
Types of Reactions
Ac-DL-Tyr-DL-Val-DL-Lys-DL-Asp-al can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino groups in lysine can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.
Major Products
Oxidation: Dityrosine.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptide with attached functional groups.
Scientific Research Applications
Ac-DL-Tyr-DL-Val-DL-Lys-DL-Asp-al has diverse applications in scientific research:
Biochemistry: Used as a model peptide for studying protein-protein interactions and enzyme kinetics.
Mechanism of Action
Ac-DL-Tyr-DL-Val-DL-Lys-DL-Asp-al exerts its effects primarily through the inhibition of caspase-1, an enzyme involved in the inflammatory response. By binding to the active site of caspase-1, the compound prevents the cleavage of pro-inflammatory cytokines, thereby reducing inflammation and associated symptoms .
Comparison with Similar Compounds
Similar Compounds
Acetyl Tetrapeptide-2: Known for its anti-aging properties and ability to stimulate collagen and elastin production.
Ac-Tyr-Val-Lys-Asp-aldehyde: Another caspase-1 inhibitor with similar applications in disease research.
Uniqueness
Ac-DL-Tyr-DL-Val-DL-Lys-DL-Asp-al is unique due to its specific sequence and DL-configuration, which may confer distinct biochemical properties and stability compared to its L-form counterparts. This configuration can influence its interaction with biological targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C26H39N5O8 |
|---|---|
Molecular Weight |
549.6 g/mol |
IUPAC Name |
3-[[2-[[2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H39N5O8/c1-15(2)23(31-25(38)21(28-16(3)33)12-17-7-9-19(34)10-8-17)26(39)30-20(6-4-5-11-27)24(37)29-18(14-32)13-22(35)36/h7-10,14-15,18,20-21,23,34H,4-6,11-13,27H2,1-3H3,(H,28,33)(H,29,37)(H,30,39)(H,31,38)(H,35,36) |
InChI Key |
BAGHFYULXWTKCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4'-Ethyl-[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B15092055.png)
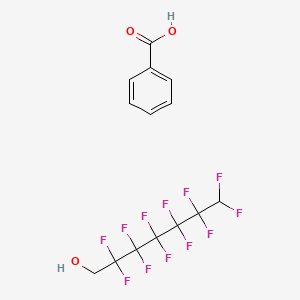
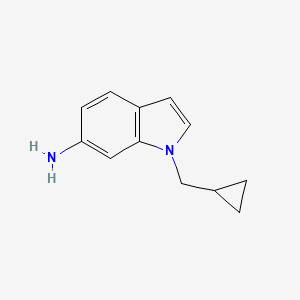

![4'-Formyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide](/img/structure/B15092087.png)

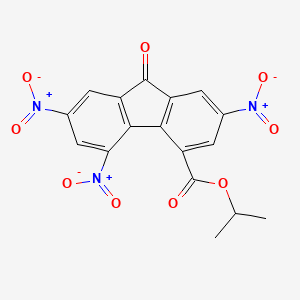
![4-{[4-(Propan-2-yl)cyclohexyl]amino}butan-2-ol](/img/structure/B15092102.png)

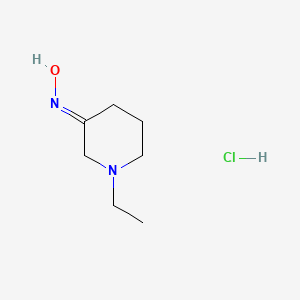
![N-[(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoyl]-L-leucyl-L-phenylalanine](/img/structure/B15092122.png)

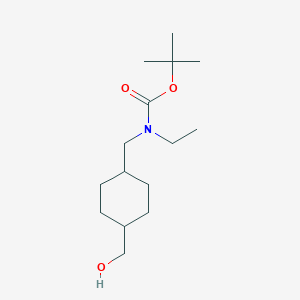
![N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-isobutyramide](/img/structure/B15092146.png)
